molecular formula C7H8ClNS B12953727 2-(Chloromethyl)-5-cyclopropylthiazole

2-(Chloromethyl)-5-cyclopropylthiazole

Cat. No.: B12953727
M. Wt: 173.66 g/mol
InChI Key: UTPOWAYVFXHTOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-5-cyclopropylthiazole is a heterocyclic compound featuring a thiazole ring substituted with a chloromethyl group at the 2-position and a cyclopropyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-cyclopropylthiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiacylamide with α-chloro-α-formylethyl acetate, followed by reduction using lithium aluminum hydride and subsequent halogenation .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes, with a focus on maximizing yield and purity while minimizing waste and cost. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-5-cyclopropylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

2-(Chloromethyl)-5-cyclopropylthiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-cyclopropylthiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

  • 2-(Chloromethyl)-4-methoxyl-3,5-dimethylpyridine
  • 2-Chloromethyl-4(3H)-quinazolinone
  • 5-Chloromethyl-2-methylthiazole

Comparison: Compared to these similar compounds, 2-(Chloromethyl)-5-cyclopropylthiazole is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C7H8ClNS

Molecular Weight

173.66 g/mol

IUPAC Name

2-(chloromethyl)-5-cyclopropyl-1,3-thiazole

InChI

InChI=1S/C7H8ClNS/c8-3-7-9-4-6(10-7)5-1-2-5/h4-5H,1-3H2

InChI Key

UTPOWAYVFXHTOV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN=C(S2)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.